TPMA* Ligand Boosts ATRP Catalyst Activity by Three Orders of Magnitude Over TPMA
When 4-methoxy-2,5-dimethylpyridine is incorporated into tris([(4-methoxy-2,5-dimethyl)-2-pyridyl]methyl)amine (TPMA*), the resulting copper catalyst exhibits activity approximately 1,000-fold higher than the parent TPMA ligand in atom transfer radical polymerization (ATRP). This was demonstrated by comparative kinetic and electrochemical measurements: CuBr/TPMA* shows an apparent rate constant (kapp) roughly two orders of magnitude larger than CuBr/TPMA under identical conditions (methyl acrylate, 60 °C) and an E₁/₂ value shifted by ~−60 mV relative to TPMA, reflecting a more reducing copper center [1]. The TPMA* system also enables effective polymerization at catalyst loadings as low as 10 ppm, a regime where TPMA is essentially inactive [1].
| Evidence Dimension | Catalytic activity of CuBr/ligand complex in methyl acrylate ATRP at 60 °C |
|---|---|
| Target Compound Data | CuBr/TPMA*: ~3 orders of magnitude higher activity; E₁/₂ ≈ −300 mV vs. SCE |
| Comparator Or Baseline | CuBr/TPMA: baseline activity; E₁/₂ = −240 mV vs. SCE |
| Quantified Difference | Activity increased ~1,000-fold; E₁/₂ shifted by ≈ −60 mV (more reducing) |
| Conditions | Methyl acrylate ATRP at 60 °C; cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ |
Why This Matters
For procurement of pyridine building blocks destined for ATRP ligand synthesis, the 4-methoxy-2,5-dimethyl substitution pattern is a non-negotiable requirement; no other commercially available dimethylpyridine regioisomer delivers this magnitude of catalytic enhancement.
- [1] Buback, J., Konkolewicz, D., Matyjaszewski, K., Schröder, K., Mathers, R. T., & Magenau, A. J. D. (2012). Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. ACS Macro Letters, 1(9), 1070–1074. View Source
